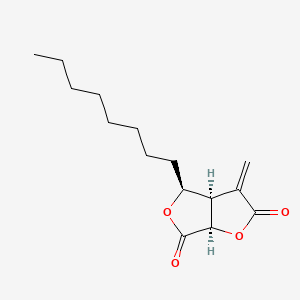

Isoavenaciolide

描述

Structure

3D Structure

属性

IUPAC Name |

(3aR,4S,6aR)-3-methylidene-4-octyl-4,6a-dihydro-3aH-furo[3,4-b]furan-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O4/c1-3-4-5-6-7-8-9-11-12-10(2)14(16)19-13(12)15(17)18-11/h11-13H,2-9H2,1H3/t11-,12+,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSTQYRQXFPSWSH-YNEHKIRRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1C2C(C(=O)O1)OC(=O)C2=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC[C@H]1[C@@H]2[C@H](C(=O)O1)OC(=O)C2=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33644-09-6 | |

| Record name | Isoavenaciolide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033644096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISOAVENACIOLIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TT51OL26QZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Origin and Early Investigations of Isoavenaciolide

Fungal Producer Organisms and Isolation Methodologies

Isoavenaciolide is a secondary metabolite produced by the filamentous fungus Aspergillus avenaceus. Its discovery followed the isolation of its diastereomer, avenaciolide (B20334), which was first reported in 1963 from the same fungal species. The isolation of this compound was subsequently reported from large-scale fermentation of Aspergillus avenaceus.

The general methodology for isolating this compound and related compounds from fungal cultures involves a multi-step process. Initially, the fungal broth is typically extracted with an organic solvent, such as ethyl acetate (B1210297), to separate the organic metabolites from the aqueous culture medium. This crude extract, containing a mixture of compounds, is then subjected to various chromatographic techniques to purify the individual components.

While specific details of the original isolation of this compound are not extensively documented in readily available literature, the process would have likely involved the following steps:

| Step | Description |

| 1. Fermentation | Large-scale cultivation of Aspergillus avenaceus in a suitable nutrient medium to encourage the production of secondary metabolites. |

| 2. Extraction | Separation of the fungal mycelium from the culture broth, followed by solvent extraction of the broth and/or the mycelium to obtain a crude extract. |

| 3. Chromatographic Separation | Purification of the crude extract using techniques such as column chromatography on silica (B1680970) gel, followed by further refinement using methods like preparative thin-layer chromatography (TLC) or recrystallization. |

| 4. Characterization | Identification and characterization of the purified this compound using spectroscopic methods. |

Initial Approaches to Structural Elucidation and Absolute Stereochemical Assignment

The initial structural elucidation of this compound was closely tied to the work done on its previously identified diastereomer, avenaciolide. The structure of avenaciolide was determined through a combination of chemical degradation studies and spectroscopic analysis, primarily nuclear magnetic resonance (NMR) spectroscopy. Given that this compound was identified as a diastereomer of avenaciolide, its gross structure—a bicyclic system composed of two fused five-membered lactone rings—was readily inferred.

The key challenge lay in determining the relative and absolute stereochemistry of the chiral centers within the molecule. In the early days of natural product chemistry, this was often a formidable task. The initial assignment of the absolute stereochemistry of these compounds was based on the interpretation of spectroscopic data and biogenetic considerations. However, these early assignments were made before the widespread availability of more definitive techniques like single-crystal X-ray crystallography for molecules of this nature.

Historical Revisions of Absolute Stereochemistry for this compound

The initially proposed absolute stereochemistry of the avenaciolide family of compounds, including this compound, was later proven to be incorrect. This revision came in 1975 through the work of Hiroshi Ohrui and Sakae Emoto. Their research, which focused on the synthesis of optically active avenaciolide from a starting material of known absolute configuration (D-glucose), unequivocally established the true absolute stereochemistry of the natural product.

This synthetic approach provided a definitive and unambiguous assignment of the stereocenters. By starting with a molecule of known chirality and carrying out a series of stereochemically controlled reactions, they were able to produce a synthetic version of avenaciolide. Comparison of the optical properties of their synthetic material with that of the natural product confirmed the correct absolute configuration.

Biosynthetic Pathways of Isoavenaciolide

Proposed Biogenetic Origins from Polyketide and Fatty Acid Pathways

The structural framework of Isoavenaciolide, a bis-γ-butyrolactone, strongly suggests its derivation from primary metabolic pathways, specifically those involving fatty acids and polyketides nih.govwikipedia.org. Fatty acid synthases (FASs) and polyketide synthases (PKSs) are multienzyme complexes that utilize common precursors such as malonyl-CoA nih.govwikipedia.orgnih.gov. These pathways involve iterative condensation reactions, followed by reductive processing, to build carbon chains of varying lengths and functionalities.

Specifically, studies on related bislactones like Avenaciolide (B20334) and Ethisolide propose that they are biosynthesized from alkylitaconic acids. These, in turn, are synthesized from acyl-CoA and oxaloacetic acid, intermediates of the citric acid cycle and fatty acid metabolism gla.ac.ukgla.ac.uk. This suggests that this compound likely arises from a similar cascade, where a fatty acid-derived precursor undergoes a series of enzymatic modifications. The incorporation of acetate (B1210297) and succinate (B1194679) units has been observed in the biosynthesis of related compounds, further supporting a foundation in primary metabolism gla.ac.ukgla.ac.uk.

Key Enzymatic Transformations and Intermediates in Bislactone Formation

While specific enzymes directly responsible for this compound biosynthesis have not been exhaustively detailed, the formation of its characteristic bis-γ-butyrolactone skeleton involves several key transformations typical of polyketide and fatty acid derivative synthesis. These likely include:

Chain Elongation and Condensation: Starting from an acyl-CoA starter unit, malonyl-CoA extender units are sequentially added and decarboxylated, forming β-ketoacyl intermediates nih.govwikipedia.org.

Reductive Steps: Ketoreductase (KR) and enoylreductase (ER) domains within PKS or FAS machinery reduce carbonyl and enoyl groups, respectively, to form saturated or hydroxylated intermediates nih.govwikipedia.org.

Cyclization and Lactonization: The formation of the γ-butyrolactone rings likely involves intramolecular esterification (lactonization) of a carboxylic acid or ester with a hydroxyl group. The bis-lactone (B144190) structure implies two such cyclization events. For this compound, stereoselective hydroxylation of an enolate intermediate followed by a double transesterification has been proposed as a key step in forming the bislactone structure researchgate.netacs.org.

Methylene (B1212753) Group Introduction: The α-methylene group, a common feature in these metabolites, is often introduced through specific enzymatic reactions, potentially involving dehydration or other modifications of precursor structures researchgate.net.

The precise sequence and nature of these enzymatic transformations are areas of ongoing investigation, but the general logic points to a complex assembly-line process characteristic of PKS pathways.

Comparative Biosynthesis with Related Avenaciolide-Type Metabolites

This compound shares significant structural similarities with other fungal metabolites, including Avenaciolide, Ethisolide, and Canadensolide gla.ac.ukgla.ac.ukresearchgate.netacs.orgsynbioaustralasia.orgresearchgate.netacs.orgpsu.edunih.govliverpool.ac.uklookchem.com. These compounds are often isolated from the same or related fungal genera, such as Aspergillus and Penicillium species, suggesting conserved or parallel biosynthetic pathways.

Avenaciolide and this compound: Both compounds feature an α-methylene bis-γ-butyrolactone skeleton. Synthetic strategies for both have often employed similar key steps, such as stereoselective hydroxylation and transesterification researchgate.netacs.org. Feeding studies with deuterated precursors like acetate and succinate have shown similar incorporation patterns into Avenaciolide and related compounds, indicating a common origin from primary metabolism gla.ac.ukgla.ac.uk.

Ethisolide: Structurally similar to this compound, Ethisolide differs primarily in its side chain. Its biosynthesis is also proposed to involve alkylitaconic acid intermediates, with similar incorporation patterns from acetate and succinate as Avenaciolide gla.ac.ukgla.ac.uk.

Canadensolide: This metabolite, also a bis-γ-butyrolactone, is considered a "Type A" bislactone, distinct from the "Type B" bislactones like Avenaciolide and Ethisolide, yet still proposed to originate from alkylitaconic acid precursors derived from fatty acid and citric acid cycle intermediates gla.ac.ukgla.ac.uk.

The commonality in structural motifs and isolation sources strongly implies that this compound's biosynthesis shares fundamental enzymatic machinery and precursor pools with these related compounds.

Experimental Strategies for Biosynthetic Pathway Elucidation

Elucidating the precise biosynthetic pathway of this compound relies on established methodologies in natural product research.

Stable Isotope Labeling: This technique involves feeding the producing organism with isotopically labeled precursors (e.g., ¹³C-labeled acetate, ¹³C-labeled glucose, or deuterated compounds) and then analyzing the labeled metabolites using techniques like NMR spectroscopy and mass spectrometry biorxiv.orgnih.gov. By tracking the incorporation of isotopes into specific positions of the this compound molecule, researchers can infer the origin of different carbon atoms and the sequence of biosynthetic steps. Feeding experiments with deuterated acetate and succinate have been instrumental in understanding the biosynthesis of related bislactones gla.ac.ukgla.ac.uk.

Genome Mining and Gene Cluster Identification: With the advent of genomics, identifying putative biosynthetic gene clusters (BGCs) within the producing organism's genome is a powerful approach. By analyzing the sequences of these clusters, researchers can predict the types of enzymes involved (e.g., PKSs, FASs, oxidases, cyclases) and propose a biosynthetic pathway synbioaustralasia.org. While specific BGCs for this compound are not extensively detailed in the provided search results, this remains a critical strategy for future research.

Enzymatic Studies and Mutagenesis: Once candidate genes or enzymes are identified, biochemical characterization through in vitro assays and in vivo studies using gene knockout or overexpression can confirm their roles in the pathway. For example, studies on Avenaciolide biosynthesis have identified specific dioxygenases crucial for skeleton formation synbioaustralasia.org.

These experimental strategies, when applied to this compound, promise to reveal the intricate enzymatic machinery responsible for its complex structure.

Chemical Synthesis of Isoavenaciolide and Stereochemical Control Strategies

Seminal Total Syntheses of Racemic Isoavenaciolide

The initial forays into the synthesis of this compound successfully produced the target molecule as a racemic mixture, where both enantiomers are formed in equal amounts. A landmark achievement in this area was reported by Steven D. Burke and his collaborators. Their approach was notable for its efficiency and for the strategic implementation of a key chemical transformation.

A pivotal total synthesis of (±)-isoavenaciolide was accomplished using a glycolate (B3277807) ester enolate Claisen rearrangement to construct a key α-methylene lactone precursor. capes.gov.br This strategy allowed for the synthesis of both (±)-isoavenaciolide and its diastereomer, (±)-avenaciolide, from a common intermediate. capes.gov.br Another early total synthesis of a related isomer, (±)-4-isoavenaciolide, was described by Yamada and colleagues, commencing from aconic acid. rsc.org These foundational syntheses not only achieved the construction of the complex target but also established key bond-forming strategies that would be refined in later, more advanced approaches. capes.gov.brrsc.org

Enantioselective Total Syntheses of this compound

Progress in asymmetric synthesis enabled chemists to target a single, specific enantiomer of this compound, mirroring the stereochemistry of the natural product. These enantioselective syntheses employ various strategies to control the absolute stereochemistry of the molecule. acs.orgnih.gov An enantioselective synthesis of (-)-isoavenaciolide was achieved starting from 1-undecyn-3-ol (B3191335), highlighting a strategy based on a chiral starting material and stereoselective bond formations. nih.gov

The "chiral pool" approach is a powerful strategy in asymmetric synthesis that utilizes readily available, enantiomerically pure natural products as starting materials. uniurb.it This method leverages the inherent chirality of the starting material to build the chiral centers of the target molecule.

A formal total synthesis of (–)-isoavenaciolide has been successfully demonstrated starting from L-quebrachitol, a naturally occurring, optically active cyclitol. rsc.org In this synthetic route, L-quebrachitol was chemically transformed over several steps into a known intermediate that had previously been converted to (–)-isoavenaciolide, thus formally completing the synthesis. rsc.org This approach effectively transfers the stereochemical information from the natural precursor to the synthetic target.

Table 1: Chiral Pool Precursors for this compound Synthesis

| Natural Precursor | Resulting Enantiomer | Key Feature |

| L-Quebrachitol | (–)-Isoavenaciolide | Utilizes the inherent chirality of the naturally abundant cyclitol. rsc.org |

In contrast to the chiral pool approach, asymmetric catalysis and chiral auxiliary methods generate chirality during the synthesis itself. Asymmetric catalysis employs a small amount of a chiral catalyst to produce a large amount of an enantiomerically enriched product. ptfarm.pl Chiral auxiliaries are chiral molecules that are temporarily attached to the substrate to direct the stereochemistry of a reaction, after which they are removed. york.ac.uk

The synthesis of (–)-isoavenaciolide has been achieved using these powerful methods. One approach utilized an organo-manganese η2-auxiliary to direct a key reaction, demonstrating the utility of traceless auxiliaries in complex synthesis. colab.ws Another notable example is a formal synthesis of (–)-isoavenaciolide that was enabled by a ruthenium-catalyzed asymmetric reaction, showcasing the power of transition metal catalysis in establishing key stereocenters efficiently. acs.org

Development of Key Reaction Methodologies and Cascade Sequences

The pursuit of this compound has often served as a platform for the application and development of novel and powerful reaction methodologies. These reactions are often designed to construct the core structural features of the molecule, such as the bislactone system, with high levels of control and efficiency.

The Claisen rearrangement, a type of researchgate.netresearchgate.net-sigmatropic rearrangement, is a robust method for forming carbon-carbon bonds. numberanalytics.com A specific variant, the ester enolate Claisen rearrangement of glycolate esters, has proven particularly effective in the synthesis of this compound and related natural products. acs.orgacs.org

In the seminal racemic synthesis by Burke, this rearrangement was used to convert a butenolide glycolate into a crucial α-methylene lactone intermediate. acs.org This step was instrumental as it established the relative stereochemistry at three contiguous asymmetric centers in a single, highly controlled transformation. acs.org The power of this reaction lies in its ability to translate the geometry of the enolate into the stereochemistry of the final product, providing a reliable method for constructing the challenging lactone portion of the molecule. acs.orgcapes.gov.br

Table 2: Key Features of the Glycolate Claisen Rearrangement in this compound Synthesis

| Reaction | Key Transformation | Strategic Advantage | Reference |

| Glycolate Ester Enolate Claisen Rearrangement | Allyl glycolate ester to α-substituted-γ-hydroxy acid precursor | Forms C-C bond and sets multiple stereocenters simultaneously. | capes.gov.br |

| Butenolide glycolate to α-methylene lactone | Establishes relative stereochemistry at three asymmetric centers. | acs.org |

Radical cyclization reactions offer an alternative and powerful strategy for the formation of ring systems. While many syntheses of the avenaciolide (B20334) family have employed ionic or pericyclic reactions, radical-based methods have also been explored. acs.org These approaches typically involve the generation of a radical species that then undergoes an intramolecular cyclization to form one or more of the rings in the target molecule. In the broader context of synthesizing the avenaciolide family, radical cyclization has been identified as one of at least nine distinct strategic approaches, underscoring the versatility of this methodology in constructing complex, fused-ring systems like the bislactone core of this compound. acs.org

Transition Metal-Mediated Syntheses (e.g., Tungsten-π-Allyl Complexes)

The construction of the complex bicyclic lactone core of this compound has been efficiently approached using transition metal-mediated strategies. Among these, methods involving tungsten-π-allyl complexes have proven particularly effective. These syntheses leverage the ability of transition metals to facilitate reactions that are otherwise difficult, opening up novel synthetic pathways with high selectivity. vdoc.pub

A notable total synthesis of (±)-isoavenaciolide was achieved in just three steps starting from a chloropropargyl derivative, employing an intramolecular alkoxycarbonylation of a tungsten-η¹-propargyl complex as the key transformation. capes.gov.br This approach highlights the efficiency of transition metal catalysis in rapidly assembling complex molecular architectures. The reaction proceeds through the formation of η³-allyl tungsten complexes, which act as nucleophiles towards aldehydes. vdoc.pub This methodology provides a powerful tool for the construction of the core structure of this compound and its analogues. vdoc.pubcapes.gov.br

The general mechanism involves the initial formation of a tungsten-π-allyl complex from a propargylic precursor. This complex then undergoes a carbonylation reaction, followed by an intramolecular cyclization that forges the lactone ring. This strategy has been successfully applied to the synthesis of both avenaciolide and this compound, demonstrating its utility in this class of natural products. vdoc.pub

Table 1: Key Features of Tungsten-Mediated this compound Synthesis

| Feature | Description | Reference |

|---|---|---|

| Starting Material | Chloropropargyl derivatives | capes.gov.br |

| Key Reagent | Tungsten carbonyl complex | vdoc.pubcapes.gov.br |

| Key Intermediate | Tungsten-π-allyl complex (η³-allyl) | vdoc.pub |

| Key Transformation | Intramolecular alkoxycarbonylation | capes.gov.br |

| Efficiency | Total synthesis of (±)-isoavenaciolide in 3 steps | capes.gov.br |

Stereoselective Hydroxylation and Lactonization Steps in Bislactone Formation

A critical challenge in the synthesis of this compound is the stereocontrolled formation of the bislactone system. This requires the precise installation of a hydroxyl group, which then participates in a subsequent lactonization event. A highly stereoselective synthesis of (−)-isoavenaciolide has been developed where this transformation is the pivotal step. acs.orgcsic.es

This synthesis commences with an α-(phenylthio)-β-[(methoxycarbonyl)methyl]-γ-lactone, which is prepared from an enantiomerically enriched γ-[(phenylthio)acyl] α,β-unsaturated ester. acs.orgcsic.es The crucial step is the stereoselective hydroxylation of the enolate generated from the (methoxycarbonyl)methyl side chain. This directed hydroxylation sets the stereochemistry required for the subsequent formation of the second lactone ring. acs.org

Following the hydroxylation, the bislactone structure is formed through a double transesterification reaction. acs.orgcsic.es The stereochemical configuration at the quaternary center adjacent to the carbonyl group in the initial lactone ring is vital for the successful formation of the final α-methylene lactone moiety. acs.org This strategic approach ensures high stereocontrol over the multiple stereocenters in the target molecule, leading to the natural enantiomer of this compound. acs.orgcsic.es

Formal Syntheses and Strategic Intermediate Development for this compound

Formal syntheses, which culminate in a known precursor to the final natural product, represent a significant contribution to the total synthesis of complex molecules like this compound. Several distinct strategies have been developed to access key intermediates, showcasing a variety of chemical approaches.

One prominent formal synthesis starts from the naturally abundant cyclitol, L-quebrachitol. jst.go.jprsc.org This chiral starting material is converted over several steps into a key bicyclic intermediate. A crucial transformation in this sequence is the periodate (B1199274) oxidation of a bicyclic cyclitol derivative to yield a dialdehyde, which is then elaborated into a known synthetic precursor for (−)-isoavenaciolide. jst.go.jprsc.org

Another innovative formal synthesis employs the enantiospecific ring expansion of an oxetane (B1205548) as the key strategic element. clockss.org This methodology provides a novel and efficient pathway to the condensed bislactone structure characteristic of this compound. This approach has successfully yielded an intermediate whose spectroscopic data and specific rotation match those reported for a compound previously converted to (−)-isoavenaciolide. clockss.org

Further diversifying the synthetic routes, a formal synthesis was achieved via a transition-metal-catalyzed radical cyclization. epfl.ch Additionally, an enantioselective approach starting from 1-undecyn-3-ol has been reported, which relies on the stereoselective addition of a chiral 4-silyloxy-2-alkenylborane to 2-thiophenecarboxaldehyde to construct a key fragment. acs.org These varied formal syntheses underscore the ingenuity in developing strategic intermediates, which significantly streamline the path to the total synthesis of this compound.

Table 2: Overview of Selected Formal Syntheses of this compound

| Starting Material | Key Strategy/Reaction | Target Intermediate | Reference |

|---|---|---|---|

| L-quebrachitol | Periodate oxidation of a bicyclic cyclitol derivative | Known bislactone precursor | jst.go.jprsc.org |

| Optically active oxetane precursor | Enantiospecific ring expansion of oxetane | Known tetrahydrofuran (B95107) derivative | clockss.org |

| 2-(3-Alken-1-oxy)-2-chloroacetates | Transition-metal-catalyzed radical cyclization | Known lactone precursor | epfl.ch |

Molecular and Cellular Biological Activities of Isoavenaciolide

Identification and Characterization of Primary Molecular Targets

The principal molecular target identified for isoavenaciolide is the Vaccinia H1-related (VHR) phosphatase, a member of the dual-specificity phosphatase (DSP) family nih.govacs.orgresearchgate.netahajournals.orgresearchgate.netbham.ac.ukusp.br. VHR (also known as DUSP3) plays a crucial role in regulating mitogen-activated protein kinase (MAPK) signaling pathways, including those involving extracellular signal-regulated kinases (ERK1/2) and c-Jun N-terminal kinases (JNK1/2) researchgate.netresearchgate.netnih.govmdpi.com. This compound has been characterized as a potent, irreversible inhibitor of VHR nih.govresearchgate.netahajournals.orgbham.ac.uknih.govresearchgate.netahajournals.orgstonybrookmedicine.edu. Studies have reported an IC50 value for VHR inhibition by this compound in the low micromolar range, with specific values cited as 1.4 μM nih.gov, 1.2 μM researchgate.netresearchgate.net, and 2.0 μM researchgate.net.

Further characterization through mass spectrometry has elucidated the precise interaction between this compound and VHR. It was demonstrated that two molecules of this compound covalently attach to a single VHR molecule. This covalent modification occurs at two distinct sites: cysteine residue 124 (Cys124) located within the catalytic domain of VHR, and cysteine residue 171 (Cys171) situated on the α6 helix on the protein's surface nih.gov.

Table 1: this compound Inhibition of VHR Phosphatase

| Parameter | Value/Description |

| Compound | This compound (4-isoavenaciolide, 4iA) |

| Primary Target | VHR (Vaccinia H1-related phosphatase) / DUSP3 |

| IC50 (μM) | 1.2 - 1.4 nih.govresearchgate.netresearchgate.net |

| Mechanism of Inhibition | Covalent, Irreversible |

| Covalent Attachment Sites | Cys124 (catalytic domain), Cys171 (α6 helix surface) nih.gov |

| Enzyme Family | Dual-Specificity Phosphatase (DSP) |

Mechanistic Insights into Covalent Enzyme Inhibition

The mechanism by which this compound inhibits VHR is through covalent bond formation, classifying it as an irreversible inhibitor nih.govresearchgate.netahajournals.orgbham.ac.uknih.govresearchgate.netahajournals.orgstonybrookmedicine.edu. This type of inhibition typically involves a two-step process: initial non-covalent binding to the enzyme's active site, followed by the formation of a stable covalent adduct between the inhibitor and a reactive amino acid residue on the enzyme nih.govdrughunter.com. The α-methylene ketone moiety present in this compound is recognized as a key reactive functional group, acting as a Michael acceptor that is susceptible to nucleophilic attack by cysteine residues within the VHR active site drughunter.comnih.govdntb.gov.ua. This covalent modification permanently inactivates the enzyme's catalytic activity. Kinetic studies on other protein tyrosine phosphatases (PTPs) have shown saturation kinetics with defined binding (KI) and inactivation (ki) rate constants, indicative of irreversible inhibition nih.gov.

Downstream Modulation of Cellular Signaling Pathways

The inhibition of VHR by this compound has significant downstream effects on various cellular signaling cascades, primarily by altering protein phosphorylation dynamics and influencing cell cycle control.

As a phosphatase, VHR's primary function is to remove phosphate (B84403) groups from phosphorylated tyrosine residues on its substrate proteins nih.govoaepublish.com. By inhibiting VHR, this compound leads to an increase in the phosphorylation levels of VHR's substrates. VHR is known to dephosphorylate and thereby inactivate key signaling molecules such as ERK1/2 and JNK1/2, which are central to MAPK pathways researchgate.netresearchgate.netnih.govmdpi.com. Consequently, this compound treatment would result in sustained or elevated phosphorylation of these MAPKs. Furthermore, VHR has been reported to dephosphorylate receptor tyrosine kinases like EGFR and ErbB2 nih.govahajournals.org, suggesting that this compound treatment would also lead to increased phosphorylation of these receptors. In the context of platelets, VHR deficiency has been shown to impair Syk tyrosine phosphorylation and subsequently reduce the phosphorylation of phospholipase Cγ2 (PLCγ2), indicating VHR's role in regulating critical phosphorylation events in platelet signaling bham.ac.uknih.gov.

Table 2: Effects of VHR Inhibition by this compound on Protein Phosphorylation

| VHR Substrate(s) | Effect of VHR Inhibition (by this compound) | Associated Cellular Process |

| ERK1/2, JNK1/2 | Increased phosphorylation | MAPK signaling, Cell cycle progression, Immune responses |

| EGFR, ErbB2 | Increased phosphorylation | Receptor tyrosine kinase signaling, Cell growth |

| Syk | Impaired phosphorylation | Platelet activation, Immune signaling |

| PLCγ2 | Reduced phosphorylation | Platelet activation, Calcium signaling |

VHR/DUSP3 is recognized for its involvement in regulating cell cycle progression researchgate.netusp.brnih.gov. Studies indicate that loss of VHR function can lead to cell cycle arrest and the induction of senescence ahajournals.org. While specific studies on this compound's direct impact on cell cycle checkpoints are limited, other VHR inhibitors have been shown to block the G1-S phase transition researchgate.net. Given that VHR dephosphorylates and inactivates MAPKs like ERK, which are known regulators of cell cycle progression oaepublish.com, inhibition of VHR by this compound can indirectly influence cell cycle dynamics. Cell cycle checkpoints (G1, G2, and M) are critical surveillance mechanisms that ensure the orderly progression of the cell cycle and the integrity of genetic material libretexts.orgcellsignal.commicrobenotes.comlumenlearning.comnih.gov. Dysregulation of phosphatases like VHR can therefore disrupt these checkpoints, potentially leading to cell cycle abnormalities.

Cellular Phenotypes Induced by this compound in in vitro Research Models

The inhibition of VHR by this compound has been associated with several cellular phenotypes. In cancer cell lines, VHR inhibitors, including this compound, have been linked to reduced cell proliferation mdpi.com. VHR/DUSP3 is also implicated in a broad range of biological functions, including immune responses, thrombosis, hemostasis, angiogenesis, and genomic stability researchgate.netusp.br.

Compound List:

this compound

4-isoavenaciolide (4iA)

Vaccinia H1-related phosphatase (VHR)

Dual-specificity phosphatase 3 (DUSP3)

ERK1/2 (Extracellular signal-regulated kinases 1/2)

JNK1/2 (c-Jun N-terminal kinases 1/2)

EGFR (Epidermal Growth Factor Receptor)

ErbB2 (Erb-B2 receptor tyrosine kinase 2)

Syk (Spleen tyrosine kinase)

PLCγ2 (Phospholipase C gamma 2)

GATPT (Glucosamine-aminoethoxy)triphenyltin (a VHR inhibitor used for comparison)

Structure Activity Relationship Sar Studies of Isoavenaciolide and Its Analogues

Elucidating the Correlation between Structural Features and Biological Target Affinity

Isoavenaciolide is characterized by a bislactone skeleton featuring an α-methylene group ub.edu. This structural motif is central to its mechanism of action. Research indicates that this compound irreversibly inhibits VHR through covalent modification nih.govresearchgate.netresearchgate.netresearchgate.net. The primary structural feature responsible for this covalent interaction is the reactive exo-methylene moiety, which is hypothesized to undergo a Michael addition with the catalytic cysteine residue (Cys124) in the VHR active site researchgate.netresearchgate.netresearchgate.net. This covalent linkage leads to potent and sustained inhibition of VHR enzymatic activity.

Studies have also explored this compound's specificity against different phosphatase families. It exhibits potent inhibition against dual-specificity phosphatases (DSPs) and tyrosine phosphatases, including VHR and Protein Tyrosine Phosphatase 1B (PTP1B), while showing weak inhibition against CD45 and no inhibition against serine/threonine phosphatases researchgate.netresearchgate.netresearchgate.net. This differential activity highlights how specific structural elements of this compound contribute to its affinity and selectivity for particular phosphatase classes.

While direct SAR studies detailing modifications of this compound and their corresponding activity changes are not extensively detailed in the readily available literature, the initial identification of this compound as a potent VHR inhibitor with an IC50 of 1.2 µM researchgate.netresearchgate.netresearchgate.netstonybrookmedicine.edu serves as a foundational data point. Fragment-based approaches and studies on other VHR inhibitors, such as MLS-0103602 (IC50 = 0.37 µM) and MLS-0049585 (IC50 = 2.68 µM), have been used to establish initial structure-activity relationships for VHR inhibition, providing a broader context for understanding inhibitor design acs.orgbham.ac.ukahajournals.org.

Chemical Derivatization and Design of Isoavenaciolide Analogues

Synthetic Approaches to Novel Bis-γ-Butyrolactone Analogues and Derivatives

While the total synthesis of isoavenaciolide itself has been a subject of chemical research, the exploration into a diverse range of its analogues with the characteristic bis-γ-butyrolactone core remains a specialized area of investigation. The synthesis of such analogues would theoretically involve strategic modifications at various positions of the this compound scaffold. Key approaches could include:

Modification of the Side Chain: Altering the length, branching, or functional groups of the alkyl side chain attached to one of the butyrolactone rings. This could influence the molecule's lipophilicity and its interaction with biological targets.

Stereochemical Variations: Synthesizing diastereomers or enantiomers of this compound to determine the importance of the specific stereochemistry of the natural product for its activity.

Ring Modifications: Introducing substituents onto the butyrolactone rings or even altering the ring size to probe the structural requirements of the bis-γ-butyrolactone system.

Currently, detailed and extensive research focusing specifically on the synthesis of a broad library of this compound analogues is not widely available in the public scientific literature.

Strategies for Modifying the this compound Scaffold to Explore Structure-Function Relationships

The exploration of structure-function relationships is a cornerstone of medicinal chemistry. For the this compound scaffold, this would involve a systematic modification of its chemical structure to identify the key molecular features, or pharmacophores, responsible for its biological activity. Strategies to achieve this include:

Functional Group Interconversion: Converting existing functional groups, such as the lactone carbonyls or the methylene (B1212753) groups, into other functionalities to assess their role in target binding.

Conformational Locking: Introducing structural constraints, such as additional rings or bulky groups, to limit the conformational flexibility of the molecule. This can help to identify the bioactive conformation of this compound.

Bioisosteric Replacement: Replacing certain atoms or groups with others that have similar physical or chemical properties to see if the biological activity is retained or altered.

Without a significant body of research on a variety of synthesized analogues, a detailed understanding of the structure-function relationships of the this compound scaffold remains an area ripe for future investigation.

Investigation of Modified Analogues for Altered Biological Activities and Enhanced Target Engagement

The ultimate goal of synthesizing novel analogues is to test them for their biological activity. This involves screening the compounds in various biological assays to determine if the structural modifications have led to changes in potency, selectivity, or even a completely new mode of action. Key aspects of this investigation would include:

Screening in Relevant Bioassays: Testing the analogues in assays related to the known or hypothesized biological activity of this compound, such as antifungal or antimicrobial assays.

Determining Potency and Efficacy: Quantifying the biological activity of the analogues, for example, by determining their half-maximal inhibitory concentration (IC50) or minimum inhibitory concentration (MIC) values.

Target Identification and Validation: For analogues that show promising activity, further studies would be needed to identify their specific molecular target and to understand how they engage with it at a molecular level.

As with the synthesis and structure-function studies, there is a notable absence of published data detailing the biological activities of a diverse set of modified this compound analogues. The scientific community awaits further research in this area to fully unlock the potential of this intriguing natural product scaffold.

Advanced Analytical Methodologies Applied in Isoavenaciolide Research

Spectroscopic Techniques for Structural Confirmation and Elucidation

Spectroscopic methods are fundamental for determining the precise arrangement of atoms within the isoavenaciolide molecule and confirming its identity.

Mass spectrometry (MS) plays a pivotal role in determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides precise mass measurements, allowing for the determination of the exact molecular formula, which is a key step in identifying an unknown compound or confirming a known one orgchemboulder.comsavemyexams.com. Techniques like tandem mass spectrometry (MS/MS) can provide fragmentation patterns that offer further structural insights. Beyond direct compound analysis, MS is instrumental in proteomic profiling to identify molecular targets of this compound. By analyzing protein samples that have interacted with this compound, researchers can identify proteins that bind to or are modified by the compound, thereby elucidating its mechanism of action and biological pathways scispace.comstonybrookmedicine.eduembopress.orgfrontiersin.org.

X-ray crystallography is a definitive technique for determining the three-dimensional structure of crystalline compounds, including the absolute configuration of molecules like this compound liverpool.ac.uklibretexts.org. By analyzing the diffraction pattern of X-rays passing through a crystal of this compound, researchers can precisely map the positions of all atoms in the molecule. This method is also invaluable for studying ligand-protein complexes, allowing for the visualization of how this compound binds to its target proteins at an atomic level. Such complex analysis can reveal crucial details about the binding interface, which is important for understanding structure-activity relationships and designing more potent analogs liverpool.ac.ukcureffi.orgnih.govnih.govnih.gov.

Chromatographic Methods for Enantiomeric Purity Assessment and Analytical Quantification

Chromatographic techniques are essential for separating, identifying, and quantifying compounds, particularly for assessing purity.

High-Performance Liquid Chromatography (HPLC), especially when coupled with chiral stationary phases, is critical for determining the enantiomeric purity of this compound nih.govresearchgate.nettdx.cat. Many biologically active compounds exhibit stereospecificity, meaning only one enantiomer possesses the desired activity. Chiral HPLC allows for the separation and quantification of different enantiomers, ensuring that the isolated or synthesized this compound is of high enantiomeric excess (ee). HPLC is also widely used for the analytical quantification of this compound in various matrices and for quality control of synthesized batches pressbooks.chbio-rad.com.

Biophysical Techniques for Characterizing Ligand-Target Interactions

Biophysical methods provide quantitative data on the binding interactions between this compound and its biological targets.

Isothermal Titration Calorimetry (ITC) is a label-free technique used to directly measure the thermodynamics of molecular binding events cureffi.orgmalvernpanalytical.comsygnaturediscovery.comharvard.edutainstruments.comtainstruments.comice-biosci.comyoutube.comwikipedia.org. By monitoring the heat released or absorbed during the titration of this compound into a solution containing its target protein, ITC can determine key binding parameters such as binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) cureffi.orgmalvernpanalytical.comsygnaturediscovery.comharvard.edutainstruments.comtainstruments.comice-biosci.comwikipedia.org. This comprehensive thermodynamic profile is crucial for understanding the molecular basis of this compound's action and for guiding drug design efforts.

Proteomic and Cell-Based Assays for Pathway Analysis

To understand the broader biological impact of this compound, proteomic and cell-based assays are employed.

Proteomic approaches, such as 2D-Gel Electrophoresis (2D-GE), phospho-proteomics, and Western Blotting, can identify changes in protein expression or post-translational modifications induced by this compound scispace.comstonybrookmedicine.edufrontiersin.orgbio-rad.comnih.govbham.ac.uklicorbio.comazurebiosystems.comthermofisher.comelifesciences.org. These techniques help in identifying the specific proteins and signaling pathways that are modulated by this compound, providing insights into its mechanism of action at a cellular level. Cell-based assays, in general, are used to evaluate the functional consequences of this compound's interaction with its targets within living cells, assessing effects on cell viability, proliferation, or specific cellular responses youtube.comaccelevirdx.combmglabtech.comsigmaaldrich.com. For instance, studies have investigated this compound's covalent binding to protein tyrosine phosphatases like VHR, using these cellular and proteomic tools to validate target engagement and downstream effects scispace.comstonybrookmedicine.edunih.govbham.ac.ukresearchgate.netresearchgate.net.

Compound List:

this compound

VHR (Vaccinia H1-related phosphatase)

Ecological and Biotechnological Context of Isoavenaciolide

Role of Isoavenaciolide as a Fungal Secondary Metabolite in Microbial Interactions

As a secondary metabolite, this compound is produced by fungi as part of their metabolic repertoire, often in response to environmental cues or to mediate interactions with other organisms nih.govhilarispublisher.com. Fungi, existing in competitive environments, produce a vast array of secondary metabolites, many of which possess properties that are attractive for industrial and medical applications hilarispublisher.comnih.gov. This compound's classification as a bis-γ-lactone, specifically an α-methylene-bis(butyrolactone), places it within a group of compounds known for their biological activities acs.orgub.edu.

The presence of this compound in fungal cultures suggests a potential role in inter- or intra-species microbial communication or defense. Its demonstrated antifungal and antibacterial properties indicate that it may act as a mechanism to inhibit the growth of competing microorganisms in its natural habitat acs.orgscielo.brscielo.brnih.gov. Furthermore, this compound has been identified as a potent, irreversible inhibitor of the dual-specificity protein phosphatase VHR (Vaccinia H1-related), a protein involved in growth factor signaling researchgate.netmdpi.comkit.ac.jpresearchgate.net. This specific enzymatic inhibition highlights its capacity to interfere with cellular processes, a common characteristic of secondary metabolites involved in ecological interactions.

Potential Applications as Research Tools in Agricultural Science

The biological activities of this compound suggest several potential applications, particularly within agricultural science. Its significant antifungal activity has been documented against plant pathogens such as Colletotrichum gloeosporioides scielo.brscielo.brresearchgate.net. Studies indicate that the bis-γ-lactone skeleton and the presence of an exocyclic double bond are crucial for this antifungal efficacy, possibly through Michael addition reactions with fungal enzymes scielo.brscielo.brresearchgate.net. This suggests this compound or its derivatives could be explored as novel antifungal agents for crop protection.

In addition to its antifungal properties, this compound also exhibits antibacterial activity acs.orgscielo.brscielo.brnih.govunb.ca. This broad-spectrum activity further enhances its potential as a biopesticide or as a lead compound for developing new agrochemicals.

Beyond direct pesticidal applications, this compound's potent inhibition of the VHR phosphatase makes it a valuable research tool . Understanding the mechanisms by which fungi interact with their environment, including plant defense responses or pathogen interactions, can be advanced by using specific inhibitors like this compound to probe cellular signaling pathways researchgate.netmdpi.com.

Biotechnological Production through Fungal Fermentation or Engineered Biosynthetic Systems

The primary method for obtaining this compound is through fungal fermentation . It is naturally produced by species such as Aspergillus avenaceus and other related fungi acs.orgub.eduatcc.org. These microorganisms synthesize this compound as part of their secondary metabolism, offering a direct route to its isolation and purification from culture broths.

While specific details on engineered biosynthetic systems for this compound are not extensively detailed in the provided search results, the general field of fungal biotechnology extensively utilizes fermentation processes for the production of valuable secondary metabolites nih.govhilarispublisher.comnih.govresearchgate.net. The known biosynthetic pathways of this compound are linked to fatty acid synthesis, suggesting that metabolic engineering approaches could potentially be applied to enhance its production in host organisms gla.ac.uk. However, current biotechnological production relies on the natural capabilities of the producing fungi.

Table 1: Documented Properties and Sources of this compound

| Property/Activity | Description | Source Organism(s) | Citation(s) |

| Secondary Metabolite | α-methylene-bis(butyrolactone) natural product. | Aspergillus spp., Penicillium spp. | acs.orgub.eduatcc.orgliverpool.ac.uk |

| Antifungal Activity | Inhibits fungal growth, active against Colletotrichum gloeosporioides. Activity linked to bis-γ-lactone skeleton and exocyclic double bond. | Aspergillus spp., Penicillium spp. | scielo.brscielo.brresearchgate.net |

| Antibacterial Activity | Exhibits activity against various Gram-positive and Gram-negative bacteria. | Aspergillus spp., Penicillium spp. | acs.orgscielo.brscielo.brnih.govunb.carsc.orglookchem.com |

| Enzyme Inhibition | Potent, irreversible inhibitor of dual-specificity protein phosphatase VHR (Vaccinia H1-related). Cysteine-targeting inhibitor. | Fungal strain (unspecified in some contexts) | researchgate.netmdpi.comkit.ac.jpresearchgate.net |

| Potential Application | Research tool for studying protein phosphatases; potential agricultural applications as an antifungal agent. | N/A | scielo.brscielo.brresearchgate.netmdpi.comresearchgate.net |

Compound Names Mentioned:

this compound

Ethisolide

Future Directions in Isoavenaciolide Research

Elucidation of Remaining Unexplored Biosynthetic Enzyme Systems and Genetic Engineering for Optimized Production

A fundamental gap in the current understanding of isoavenaciolide lies in its biosynthesis. The genes and enzymes responsible for its production in fungi, such as Aspergillus avenaceus, have not been fully characterized. rsc.orgrsc.org Future research should prioritize the identification and functional analysis of the this compound biosynthetic gene cluster (BGC). rsc.orgcapes.gov.brnih.govnih.gov BGCs are physically linked sets of genes that collectively encode the enzymes for a specific metabolic pathway, and their discovery is crucial for several reasons. rsc.orgnih.gov

Elucidating the complete enzymatic cascade—from simple precursors to the final complex structure—will provide profound insights into the novel biochemical reactions fungi have evolved. Many fungal BGCs are silent under standard laboratory conditions, meaning their corresponding metabolites are not produced. nih.gov Identifying the specific this compound BGC will enable the application of advanced molecular biology techniques to activate its expression and study its regulation. nih.govmdpi.com

Once the BGC is identified, the door opens to optimizing this compound production through genetic engineering. Techniques like CRISPR/Cas9, which have been successfully applied to various Aspergillus species, can be used to engineer the host strain. mdpi.comresearchgate.netwikipedia.orgabcam.com Strategies for enhanced yield could include:

Heterologous Expression : Transferring the entire BGC into a well-characterized industrial host strain, such as Aspergillus niger or Aspergillus oryzae, which are known for their high protein secretion capacity and are considered safe for industrial applications. nih.govwikipedia.orgmdpi.comnih.govmdpi.comut.ee This approach can overcome limitations of the native producer and facilitate large-scale fermentation. nih.gov

Promoter Engineering : Replacing the native promoters within the BGC with strong, constitutive promoters to drive high-level expression of the biosynthetic enzymes. mdpi.com

Metabolic Engineering : Modifying the host's primary metabolism to increase the supply of precursors needed for this compound synthesis. nih.govnih.govjmb.or.kr For example, engineering pathways to boost the availability of key building blocks could significantly increase the final product yield. nih.govnih.gov

A detailed understanding of the biosynthetic machinery is the critical next step, promising not only to unravel novel enzymatic functions but also to enable the sustainable and scalable production of this compound for further research and potential applications.

Discovery of Novel Molecular Targets and Cellular Pathways Influenced by this compound

A significant area of future research involves the comprehensive identification of this compound's molecular targets and its impact on cellular signaling networks. Current evidence strongly points to the dual-specificity phosphatase (DUSP) family as a key target.

Specifically, this compound has been identified as a covalent inhibitor of Vaccinia H1-Related (VHR) phosphatase, also known as DUSP3. nih.govacs.orgmdpi.comahajournals.org DUSPs are critical regulators of cellular signaling, particularly the mitogen-activated protein kinase (MAPK) pathways, which control fundamental processes like cell proliferation, differentiation, and apoptosis. abcam.commdpi.comsuny.educsuc.catnih.gov By inhibiting VHR/DUSP3, this compound can modulate these pathways. mdpi.comahajournals.org For example, DUSP3 has been shown to dephosphorylate key signaling proteins like ERK1/2 and JNK1/2. ahajournals.org Its inhibition by this compound could therefore lead to sustained activation of these kinases, influencing downstream cellular events.

Future investigations should aim to:

Confirm and Characterize Target Engagement : While VHR/DUSP3 is a known target, further studies are needed to understand the precise mechanism of covalent inhibition and to explore its selectivity against other members of the large PTP superfamily. nih.govahajournals.org

Identify Novel Targets : It is plausible that this compound interacts with other cellular proteins. Modern chemical proteomics and mass spectrometry-based approaches can be employed to "fish" for additional binding partners from the entire proteome, potentially revealing unexpected mechanisms of action. mdpi.com

Map Influenced Cellular Pathways : The downstream consequences of VHR/DUSP3 inhibition are complex and context-dependent. nih.gov Research should focus on mapping the specific signaling cascades affected by this compound in different cell types. jmb.or.krrsc.org This includes pathways related to inflammation, immune response, and cell cycle regulation, where DUSPs are known to play important roles. rsc.orgnih.gov Understanding these connections is crucial for explaining the compound's observed biological effects.

A deeper understanding of its molecular interactions will be essential for harnessing this compound's potential as a specific modulator of cellular signaling.

Development of Innovative Synthetic Methodologies for Accessing Structurally Complex Analogues

The chemical synthesis of this compound presents a considerable challenge due to its stereochemically rich and complex bicyclic lactone structure. While several total syntheses have been reported, future work should focus on developing more efficient and versatile synthetic methodologies. rsc.orgcapes.gov.brmdpi.comcsuc.catamazonaws.comacs.orgcapes.gov.brcore.ac.uknih.gov

Innovations in synthetic chemistry are needed to facilitate the rapid and systematic production of this compound analogues. This is critical for conducting detailed structure-activity relationship (SAR) studies to understand which parts of the molecule are essential for its biological activity. Key areas for future synthetic development include:

Stereoselective and Convergent Strategies : Developing new reactions and strategies that allow for the highly controlled construction of the core scaffold with high stereoselectivity. researchgate.net Methodologies like organocatalytic cascade reactions or novel transition-metal-catalyzed cyclizations could provide more direct and efficient routes. nih.govcapes.gov.brcore.ac.uk

Diverted Total Synthesis : This strategy involves modifying a late-stage intermediate in a total synthesis pathway to generate a library of structurally related analogues. mdpi.com This approach would be highly valuable for exploring the chemical space around the this compound scaffold.

Fragment-Based and Modular Approaches : Designing syntheses that build the molecule from key fragments would allow for greater flexibility in creating derivatives. By swapping different building blocks, a wide range of analogues could be generated to probe interactions with biological targets. rsc.org

The development of robust and flexible synthetic platforms is not merely an academic exercise; it is a prerequisite for advancing our understanding of this compound's biological function and for developing more potent and selective derivatives. rsc.orgrsc.org

Continued Application of this compound and its Derivatives as Chemical Probes in Fundamental Biological Research

The specificity of this compound for targets like VHR/DUSP3 makes it a valuable tool for chemical biology. nih.govacs.orgmdpi.com A chemical probe is a small molecule used to study and manipulate a specific protein or pathway in a biological system. Future research should focus on refining and utilizing this compound and its derivatives for this purpose.

As a specific inhibitor of VHR/DUSP3, this compound can be used to:

Dissect Signaling Pathways : Researchers can use this compound to acutely inhibit VHR/DUSP3 in cells or organisms and observe the downstream effects, thereby clarifying the specific role of this phosphatase in complex signaling networks like the MAPK pathway. suny.edunih.govgracebio.com

Validate VHR/DUSP3 as a Therapeutic Target : By using this compound to mimic the genetic knockout of DUSP3, scientists can investigate the therapeutic potential of inhibiting this enzyme in various disease models, such as those for inflammation or certain cancers. ahajournals.org

To enhance its utility as a chemical probe, future efforts should be directed towards designing and synthesizing derivatives with improved properties. This includes creating analogues with:

Increased Potency and Selectivity : To ensure that observed biological effects are due to the inhibition of the intended target.

Built-in Reporter Tags : Incorporating fluorescent dyes or affinity tags (like biotin) into the this compound structure would allow for direct visualization of the probe within cells and easier identification of its binding partners.

The continued development of this compound-based chemical probes will provide powerful tools for fundamental research, enabling a more detailed interrogation of the cellular roles of dual-specificity phosphatases and their associated signaling pathways. nih.govgracebio.comfrontiersin.org

常见问题

Q. How should researchers report negative or inconclusive results in this compound studies to avoid publication bias?

- Methodological Answer : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing all data in public repositories (e.g., Zenodo, ChEMBL). Use preprint platforms for rapid dissemination. Journals should mandate "negative results" sections or companion papers to contextualize findings .

Q. Guidelines for Use :

- Reference methodologies directly to enable replication.

- Differentiate basic (foundational techniques) and advanced (mechanistic/complex analyses) tiers.

- Avoid non-academic sources; prioritize peer-reviewed protocols (e.g., RSC guidelines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。